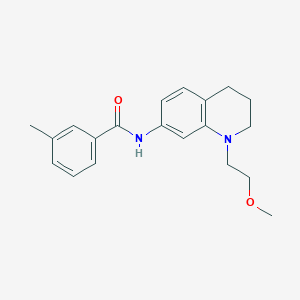

N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a compound that likely belongs to the class of tetrahydroquinoline derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss related tetrahydroquinoline derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones is achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Similarly, the construction of pyranoisoquinolines is described using a Ru(II)-catalyzed double annulation of N-methoxybenzamide derivatives with unactivated alkynes . These methods demonstrate the versatility and complexity of synthesizing tetrahydroquinoline derivatives, which could be applicable to the synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a quinoline moiety. The presence of various substituents on the tetrahydroquinoline core can significantly influence the compound's properties and biological activity. For example, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines involves a broad range of substituents on both aromatic rings, which affects the compound's functionality .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including annulation, oxidation, and reductive amination, as part of their synthesis. The reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is one such example, leading to the formation of N-aryl-1,2,3,4-tetrahydroisoquinolines . These reactions are crucial for constructing the complex molecular architecture of tetrahydroquinoline derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide are not provided, the properties of related tetrahydroquinoline derivatives can be inferred. These compounds often exhibit a range of biological activities, as evidenced by the evaluation of anticonvulsant 1,2,3,4-tetrahydroisoquinolinyl-benzamides . The cytotoxic evaluation of novel tetrahydroquinoline derivatives also indicates potential antitumor activities . The substituents on the tetrahydroquinoline core can influence solubility, stability, and reactivity, which are important for their potential therapeutic applications.

科学研究应用

抗癌应用

四氢异喹啉,包括那些结构上与 N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)-3-甲基苯甲酰胺 相关的四氢异喹啉,已被探索其抗癌潜力。美国 FDA 批准曲贝替定,一种 THIQ 衍生物,用于软组织肉瘤,突显了使用这种支架取得的抗癌药物发现里程碑 (辛格和沙阿,2017 年)。此外,为治疗活动合成的 THIQ 衍生物的广泛谱包括专注于癌症和中枢神经系统疾病,表明它们作为各种类型癌症的新型候选药物的潜力 (D'Incalci 和 Galmarini,2010 年)。

神经保护和抗成瘾作用

某些 THIQ 衍生物的神经保护和抗成瘾特性,例如 1-甲基-1,2,3,4-四氢异喹啉,表明该类化合物可以为神经退行性疾病和物质成瘾提供治疗益处。这些特性归因于包括 MAO 抑制和自由基清除在内的机制 (Antkiewicz-Michaluk、Wąsik 和 Michaluk,2018 年)。

抗菌和抗氧化特性

THIQ 衍生物也因其抗菌和抗氧化活性而被研究。研究表明,这些化合物可以对抗多种传染源,包括细菌和病毒,并具有显着的抗氧化特性,这可能有利于治疗与氧化应激相关的疾病 (Munteanu 和 Apetrei,2021 年)。

作用机制

Target of Action

The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is the human transmembrane protease, serine 6 (TMPRSS6) . TMPRSS6 is a type II transmembrane serine protease that plays a crucial role in iron metabolism .

Mode of Action

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide acts as an inhibitor of TMPRSS6 . By inhibiting TMPRSS6, it can prevent the formation of atherosclerotic plaques . This is achieved by stopping the build-up of fatty streaks through the inhibition of the formation of lysophosphatidylcholine .

Biochemical Pathways

The inhibition of TMPRSS6 affects the biochemical pathway involved in the formation of atherosclerotic plaques . TMPRSS6 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Therefore, the inhibition of TMPRSS6 can be useful in the treatment of atherosclerosis .

Pharmacokinetics

It is known that the compound is well tolerated in nonhuman primates after chronic dosing . The overall safety profile is very similar to that of the unconjugated 2’-methoxyethyl-D-ribose antisense oligonucleotides .

Result of Action

The result of the action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is the prevention of the formation of atherosclerotic plaques . This is achieved by inhibiting the enzyme TMPRSS6, which is associated with the formation of these plaques .

未来方向

属性

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-5-3-6-17(13-15)20(23)21-18-9-8-16-7-4-10-22(11-12-24-2)19(16)14-18/h3,5-6,8-9,13-14H,4,7,10-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBFXADOHYZFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)